6-Sulfanylhexyl 2-bromo-2-methylpropanoate
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Overview
Description
6-Sulfanylhexyl 2-bromo-2-methylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a sulfanyl group attached to a hexyl chain, which is further connected to a 2-bromo-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate typically involves the esterification of 6-sulfanylhexanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Sulfanylhexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols, amines, and alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., thiols, amines), solvents (e.g., ethanol, acetonitrile), and mild heating (40-60°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and room temperature conditions.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures (0-10°C).
Major Products Formed
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Scientific Research Applications
6-Sulfanylhexyl 2-bromo-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further participate in various chemical transformations. The ester group can be hydrolyzed or reduced, providing access to different functional derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-Sulfanylhexyl 2-chloro-2-methylpropanoate
- 6-Sulfanylhexyl 2-iodo-2-methylpropanoate
- 6-Sulfanylhexyl 2-fluoro-2-methylpropanoate
Uniqueness
6-Sulfanylhexyl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
672962-20-8 |
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Molecular Formula |
C10H19BrO2S |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
6-sulfanylhexyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H19BrO2S/c1-10(2,11)9(12)13-7-5-3-4-6-8-14/h14H,3-8H2,1-2H3 |
InChI Key |
SSHPMORFGDRDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCS)Br |
Origin of Product |
United States |
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